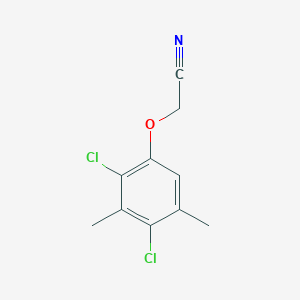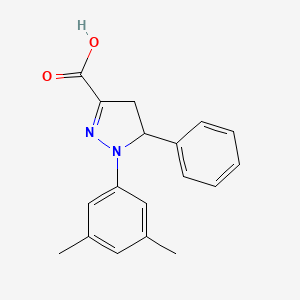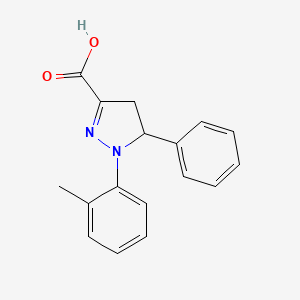
5-(2-Acetamido-2-deoxy-alpha-D-Galactopyranosyl-oxy)pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Acetamido-2-deoxy-alpha-D-Galactopyranosyl-oxy)pentanoic acid, commonly referred to as 5-Amino-2-deoxy-D-galactopyranoside (5-A2DG), is a synthetic compound that has been extensively studied in the scientific community for its potential applications in various fields. 5-A2DG is composed of a five-carbon sugar, two acetamido groups, and a pentanoic acid group. It has been used in a wide range of applications, including as a building block in organic synthesis, as a substrate for enzyme activity, and as a potential therapeutic agent.
Applications De Recherche Scientifique
5-(2-Acetamido-2-deoxy-alpha-D-Galactopyranosyl-oxy)pentanoic acid has been used in a wide range of scientific research applications, including as a building block in organic synthesis, as a substrate for enzyme activity, and as a potential therapeutic agent. It has been used in the synthesis of a variety of compounds, such as peptides, glycoproteins, and glycolipids. It has also been used as a substrate for various enzymes, such as glycosyltransferases, glycosidases, and glycosyl hydrolases. In addition, this compound has been studied as a potential therapeutic agent for diseases such as cancer and diabetes.
Mécanisme D'action
The mechanism of action of 5-(2-Acetamido-2-deoxy-alpha-D-Galactopyranosyl-oxy)pentanoic acid is not fully understood, but it is believed to involve the inhibition of glycosyltransferases, which are enzymes that catalyze the transfer of sugar molecules from one molecule to another. This inhibition can lead to the disruption of cellular functions, such as cell proliferation, differentiation, and apoptosis. In addition, this compound has been found to interact with various cellular proteins, including receptors, enzymes, and transcription factors, which can lead to the modulation of gene expression and cell signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in both in vitro and in vivo models. In vitro studies have shown that this compound can inhibit the activity of glycosyltransferases and affect the expression of various genes, leading to the disruption of cellular functions. In vivo studies have shown that this compound can inhibit the growth of tumor cells and have an anti-inflammatory effect. In addition, this compound has been found to have antidiabetic and antineoplastic effects.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 5-(2-Acetamido-2-deoxy-alpha-D-Galactopyranosyl-oxy)pentanoic acid in laboratory experiments has several advantages. It is relatively easy to synthesize and is relatively stable, making it suitable for use in a variety of experiments. In addition, it is relatively non-toxic and has been found to have minimal side effects. However, there are some limitations to the use of this compound in laboratory experiments. It is a relatively small molecule and can be difficult to detect by traditional methods, such as chromatography. In addition, it can be difficult to control the amount of this compound that is used in an experiment.
Orientations Futures
The potential future directions of 5-(2-Acetamido-2-deoxy-alpha-D-Galactopyranosyl-oxy)pentanoic acid research are numerous. Future studies could focus on the development of novel methods of synthesis, the development of novel therapeutic agents based on this compound, and the development of novel methods of detection. In addition, further studies could focus on the mechanism of action of this compound and its effects on various cellular processes. Finally, further studies could focus on the potential applications of this compound in various fields, such as agriculture, food science, and medicine.
Méthodes De Synthèse
The synthesis of 5-(2-Acetamido-2-deoxy-alpha-D-Galactopyranosyl-oxy)pentanoic acid has been extensively studied and is mostly achieved through a two-step process. The first step involves the reaction of pentanoic acid with ethyl chloroformate and pyridine to form the pentanoic acid chloride, which is then reacted with 2-amino-2-deoxy-D-galactose to form this compound. Other methods of synthesis have been reported, including the reaction of pentanoic acid with 2-amino-2-deoxy-D-galactose in the presence of a base such as sodium hydroxide.
Propriétés
IUPAC Name |
5-[(2S,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO8/c1-7(16)14-10-12(20)11(19)8(6-15)22-13(10)21-5-3-2-4-9(17)18/h8,10-13,15,19-20H,2-6H2,1H3,(H,14,16)(H,17,18)/t8-,10-,11+,12-,13+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAWIEESVLJVJGK-ZMHPAJMFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCCCCC(=O)O)CO)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OCCCCC(=O)O)CO)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl (2Z)-2-chloro-2-[2-(2,3-dimethylphenyl)hydrazin-1-ylidene]acetate](/img/structure/B6344893.png)
![Ethyl (2Z)-2-chloro-2-[2-(5-chloro-2-methylphenyl)hydrazin-1-ylidene]acetate](/img/structure/B6344899.png)
![Ethyl 5-[4-(propan-2-yl)phenyl]-1H-pyrazole-3-carboxylate](/img/structure/B6344901.png)

![Ethyl (2Z)-2-chloro-2-[2-(2-chloro-5-nitrophenyl)hydrazin-1-ylidene]acetate](/img/structure/B6344918.png)
![Ethyl (2Z)-2-chloro-2-[2-(2,4,5-trichlorophenyl)hydrazin-1-ylidene]acetate](/img/structure/B6344927.png)
![Ethyl (2Z)-2-chloro-2-[2-(2,5-dimethylphenyl)hydrazin-1-ylidene]acetate](/img/structure/B6344934.png)
![Ethyl (2Z)-2-chloro-2-[2-(5-chloro-2-methoxyphenyl)hydrazin-1-ylidene]acetate](/img/structure/B6344949.png)
![Ethyl (2Z)-2-chloro-2-{2-[4-(propan-2-yl)phenyl]hydrazin-1-ylidene}acetate](/img/structure/B6344952.png)
![Ethyl (2Z)-2-chloro-2-[2-(4-chloro-3-nitrophenyl)hydrazin-1-ylidene]acetate](/img/structure/B6344965.png)



